molecular formula C14H18BF4N3 B13913383 (R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B13913383
M. Wt: 315.12 g/mol
InChI Key: WIYXRGLMHQHWFE-BTQNPOSSSA-N
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Description

®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound with a unique structure that combines a pyrrolo[2,1-c][1,2,4]triazole core with an isopropyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an alkyne.

    Introduction of the Isopropyl and Phenyl Groups: These substituents can be introduced through alkylation and arylation reactions, respectively.

    Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt, which can be achieved by treating the intermediate compound with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with a lower oxidation state.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound may have applications in materials science, particularly in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound is similar but lacks the tetrafluoroborate salt.

    ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride: This compound has a chloride counterion instead of tetrafluoroborate.

Uniqueness

The presence of the tetrafluoroborate salt in ®-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate may confer unique properties, such as increased stability or solubility, compared to similar compounds with different counterions.

Properties

Molecular Formula

C14H18BF4N3

Molecular Weight

315.12 g/mol

IUPAC Name

(5R)-2-phenyl-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C14H18N3.BF4/c1-11(2)13-8-9-14-15-17(10-16(13)14)12-6-4-3-5-7-12;2-1(3,4)5/h3-7,10-11,13H,8-9H2,1-2H3;/q+1;-1/t13-;/m1./s1

InChI Key

WIYXRGLMHQHWFE-BTQNPOSSSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)[C@H]1CCC2=NN(C=[N+]12)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=CC=CC=C3

Origin of Product

United States

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